molecular formula C17H13NO2 B1366586 N-(3-Phenylallyl)phthalimide CAS No. 56866-32-1

N-(3-Phenylallyl)phthalimide

Cat. No. B1366586
CAS RN: 56866-32-1
M. Wt: 263.29 g/mol
InChI Key: AUDPOCGNHFKZBR-RMKNXTFCSA-N
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Description

“N-(3-Phenylallyl)phthalimide” is a chemical compound with the linear formula C17H13NO2 . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of N-phthalimide derivatives, including “N-(3-Phenylallyl)phthalimide”, often involves the condensation of equimolar amounts of phthalic anhydride and amines .


Molecular Structure Analysis

The molecular structure of “N-(3-Phenylallyl)phthalimide” and its derivatives has been studied extensively . The phthalimide moieties of these compounds are essentially planar, while the phenyl ring shows a consistent twist from the phthalimide plane .


Chemical Reactions Analysis

The activation of the aldehyde by the acidic NH moiety of phthalimide increases the carbonyl electrophilicity, followed by the nucleophilic attack of the isocyanide to the carbonyl group of the aldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Phenylallyl)phthalimide” and its derivatives have been investigated . These compounds exhibit thermal, electrochemical, and optical properties .

Scientific Research Applications

  • Organic Synthesis Applications :

    • Pluta, Nikolaienko, and Rueping (2014) developed a method for synthesizing N-(trifluoromethylthio)phthalimide, demonstrating its utility in organic synthesis and potential applications in pharmaceutical and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).
    • Fu, Ying, and Wu (2019) described a cobalt-catalyzed carbonylative synthesis of phthalimide motifs, highlighting the versatility of phthalimide derivatives in organic synthesis (Fu, Ying, & Wu, 2019).
  • Material Science :

    • Liu et al. (2008) studied 3-phenylethynyl phthalic anhydride (3-PEPA) and its derivatives, including N-phenyl-3-phenylethynyl phthalimide, for use in thermoset polyimide, highlighting their potential in advanced material applications (Liu et al., 2008).
  • Medicinal Chemistry :

    • Assis et al. (2014) synthesized various N-substituted phthalimides, including N-phenylphthalimide, and evaluated their hypolipidemic and anti-inflammatory activities, indicating their potential as therapeutic agents (Assis et al., 2014).
    • Bailleux, Vallée, Nuyts, and Vamecq (1994) prepared a series of N-phenylphthalimides, evaluating them for anticonvulsant properties, which could be relevant for the development of new medications (Bailleux, Vallée, Nuyts, & Vamecq, 1994).

Safety And Hazards

The safety data sheet for phthalimide derivatives indicates that they can cause skin and eye irritation .

Future Directions

The future directions for “N-(3-Phenylallyl)phthalimide” and its derivatives include further exploration of their thermal, optical, electrochemical, and luminescent properties . There is also interest in their potential use in organic-based devices such as photovoltaic cells and light-emitting diodes .

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPOCGNHFKZBR-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Phenylallyl)phthalimide

CAS RN

56866-32-1
Record name N-(3-PHENYLALLYL)PHTHALIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Maruyama, Y Kubo - The Journal of Organic Chemistry, 1981 - ACS Publications
The photochemical reactions of jV-(2-alkenyl) phthalimides 4a-f were examined. Irradiation of a solution of 4a, b, d, f in methanol yielded a mixture of the methanol-incorporated …
Number of citations: 48 pubs.acs.org

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